Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
Description
Historical Context of Azabicyclo Compounds in Chemical Research
The exploration of azabicyclo compounds has been a cornerstone of organic chemistry since the late 19th century. The discovery of tropane alkaloids, such as atropine and cocaine, marked the beginning of interest in bicyclic nitrogen-containing frameworks. Richard Willstätter’s elucidation of the tropane ring structure in 1903 and Robert Robinson’s biomimetic synthesis of tropinone in 1917 laid foundational insights into the reactivity and stereochemical complexity of these systems. Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride represents a synthetic derivative of this historical lineage, designed to exploit the rigid bicyclic architecture for modern pharmacological and chemical applications.
Structural Significance of the 8-Azabicyclo[3.2.1]octane Framework
The 8-azabicyclo[3.2.1]octane core is characterized by a bicyclic structure comprising a seven-membered ring system with a bridgehead nitrogen atom. This framework imposes significant steric and electronic constraints, making it a valuable scaffold for studying stereoselective reactions and drug-target interactions. The compound’s molecular formula, $$ \text{C}9\text{H}{16}\text{ClNO}_2 $$, includes a methyl ester group at position 3 and a hydrochloride salt, which enhances its solubility in polar solvents.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{16}\text{ClNO}_2 $$ |
| Molecular Weight | 205.68 g/mol |
| SMILES Notation | COC(=O)C1CC2CCC(C1)N2.Cl |
| IUPAC Name | This compound |
The bridgehead nitrogen and ester group create a dipole moment that influences intermolecular interactions, as evidenced by its polar surface area of 38 Ų.
Tropane Alkaloid Classification and Relationships
Tropane alkaloids are defined by their 8-azabicyclo[3.2.1]octane (nortropane) skeleton and are classified into three groups: anticholinergics (e.g., hyoscyamine), stimulants (e.g., cocaine), and polyhydroxylated derivatives (e.g., calystegines). While this compound is not a naturally occurring alkaloid, its structural resemblance to tropane derivatives positions it as a synthetic analog. The esterification at position 3 mimics modifications seen in bioactive alkaloids like ecgonine methyl ester, a precursor to cocaine.
Nomenclature and Structural Identification Systems
The compound’s systematic name follows IUPAC conventions, specifying the bicyclic skeleton (azabicyclo[3.2.1]octane), substituents (methyl ester at position 3), and counterion (hydrochloride). Its CAS registry number, 179022-43-6, and PubChem CID (70701144) facilitate unambiguous identification across chemical databases. Spectroscopic identifiers include:
X-ray crystallography and NMR studies of related tropane derivatives confirm the chair-boat conformation of the bicyclic system, with the ester group occupying an equatorial position to minimize steric strain.
Properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRYJKFHSPQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743915 | |
| Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179022-43-6 | |
| Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation with Methyl Chloroformate
The hydroxyl group at the 3-position of 8-azabicyclo[3.2.1]octane is acylated using methyl chloroformate in the presence of a base. EP0042365A1 reports that reacting the alcohol with methyl chloroformate in pyridine or triethylamine at 50–100°C provides the methyl ester in 65–85% yield. Solvent choice critically impacts reaction efficiency, with toluene and acetonitrile preferred for minimizing hydrolysis.
Direct Esterification with Methanol
A modified protocol from US2006/160845 involves treating the bicyclic alcohol with acetyl chloride in methanol, simultaneously performing esterification and forming the hydrochloride salt. This one-pot method simplifies purification but requires careful pH adjustment to avoid over-acidification, which can degrade the ester.
Hydrochloride Salt Formation
Quaternization of the tertiary amine with hydrochloric acid is the final step. WO1999029690A1 outlines dissolving the free base in anhydrous ethanol and bubbling HCl gas until pH 3, precipitating the hydrochloride salt in 72–77% yield. Alternatively, ChemicalBook describes using 4M HCl in dioxane with diethyl ether, achieving comparable yields while reducing solvent toxicity.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
The final product is validated via -NMR and mass spectrometry. Key NMR signals include a singlet at δ 3.87 ppm for the N–H group and a triplet at δ 1.07 ppm for the methyl ester. High-resolution mass spectrometry confirms the molecular ion peak at m/z 205.68 (calculated for C₉H₁₆ClNO₂). The bicyclic structure is further corroborated by IR absorption at 1740 cm⁻¹, characteristic of ester carbonyl groups.
Industrial-Scale Optimization
For large-scale production, WO1999029690A1 recommends catalytic hydrogenation over stoichiometric reductants to minimize waste. Operating at 80°C under 50 psi H₂ pressure with palladium on carbon achieves full conversion within 12h. Post-reaction, the hydrochloride salt is crystallized from heptane, yielding pharmaceutical-grade material with >99% purity by HPLC.
Challenges and Mitigation Strategies
Common issues include epimerization at the 3-position during esterification and incomplete salt formation. EP0042365A1 notes that using excess methyl chloroformate (1.5 equiv) and maintaining temperatures below 100°C prevents racemization. For salt purification, washing with cold heptane removes residual free base, as evidenced by the absence of N–H stretches in IR .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of tropane alkaloids, it is likely to interact with neurotransmitter receptors and transporters, influencing their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, which shares a bicyclic framework with nitrogen at the bridgehead. Below is a comparison with analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Similarity Scores : The highest structural similarity (1.00) is observed with (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, likely due to shared ester and tertiary amine groups .
- Core Modifications : Replacement of nitrogen with oxygen (e.g., 8-Oxa-3-azabicyclo[3.2.1]octane) reduces similarity to 0.84, highlighting the importance of the nitrogen bridgehead for biochemical interactions .
- Pharmacologically Active Analogs : Cocaine hydrochloride shares the tropane core but includes a benzoyloxy group, enhancing its lipophilicity and biological activity .
Table 2: Stability and Handling Comparisons
Notable Differences:
Biological Activity
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known by its CAS number 179022-43-6, is a bicyclic compound belonging to the family of azabicyclic alkaloids. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various neurological disorders. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 179022-43-6
This compound exhibits its biological effects primarily through the following mechanisms:
- Monoamine Reuptake Inhibition : This compound acts as a reuptake inhibitor for key neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for its potential antidepressant and anxiolytic effects, as it increases the availability of these neurotransmitters in the synaptic cleft .
- Cholinesterase Inhibition : Similar to other tropane derivatives, this compound can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system. This effect is significant in enhancing cholinergic signaling, which is vital for cognitive functions and memory.
- Cellular Signaling Modulation : By interacting with neurotransmitter systems, this compound can modulate various signaling pathways within neuronal cells, potentially influencing mood regulation and cognitive processes .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies:
- Antidepressant Effects : Research indicates that derivatives of azabicyclo compounds can effectively alleviate symptoms of depression by enhancing monoaminergic neurotransmission. For instance, compounds similar to methyl 8-azabicyclo[3.2.1]octane have shown promise in preclinical models for treating mood disorders .
- Anxiolytic Properties : The modulation of serotonin and norepinephrine levels suggests potential use in treating anxiety disorders. The inhibition of reuptake mechanisms can lead to reduced anxiety symptoms in animal models .
- Cognitive Enhancement : Due to its cholinergic activity, this compound may improve cognitive functions and memory retention, making it a candidate for treating Alzheimer's disease and other cognitive impairments .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antidepressant | High (preclinical) | , |
| Anxiolytic | Moderate | , |
| Cognitive Enhancement | Promising | , |
Case Study Insights
- In Vitro Studies : A study demonstrated that methyl 8-azabicyclo[3.2.1]octane derivatives inhibited serotonin reuptake in human cell lines expressing serotonin transporters, showcasing their potential as antidepressants .
- Animal Models : In rodent models of depression and anxiety, administration of this compound led to significant behavioral changes indicative of reduced depressive symptoms and anxiety levels, supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride?
- Methodology : Synthesis often involves enantioselective construction of the bicyclic scaffold. A validated approach includes ring-closing iodoamination of cycloheptene derivatives, followed by functional group modifications (e.g., esterification and salt formation). For example, similar bicyclic compounds have been synthesized via desymmetrization of tropinone derivatives under controlled conditions (e.g., temperature, solvent choice) to ensure stereochemical fidelity .
- Key Considerations : Optimize reaction conditions (e.g., anhydrous environment, catalytic systems) to minimize side reactions. Use analytical techniques like NMR and mass spectrometry for intermediate verification .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodology :
- Structural Analysis : Use H/C NMR to confirm the bicyclic framework and ester group placement. For example, the methyl ester signal typically appears at ~3.6–3.8 ppm in H NMR .
- Purity Assessment : Employ HPLC with UV detection (λ = 210–230 nm) and compare retention times against known standards. Evidence suggests ≥97% purity is achievable under optimized synthesis .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for storage and handling protocols .
Q. What storage and handling protocols are critical for maintaining compound integrity?
- Methodology :
- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group or degradation of the bicyclic structure .
- Handling : Use gloveboxes or fume hoods with HEPA filters to avoid moisture absorption and respiratory exposure (classified as H315/H319 for skin/eye irritation) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Methodology :
- Functional Group Replacement : Substitute the methyl ester with amides or ketones to alter lipophilicity and target binding. For example, 3-(triazol-1-yl)-8-azabicyclo derivatives show improved receptor affinity due to π-π stacking interactions .
- Bicyclic Core Optimization : Introduce substituents (e.g., halogens, alkyl groups) at the 8-azabicyclo scaffold to modulate steric effects. Comparative MIC data for similar compounds (e.g., <0.03125 μg/mL against S. aureus) highlight the impact of substituents on antimicrobial potency .
- Data Analysis : Use molecular docking and QSAR models to predict binding modes and prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent) across studies. For example, discrepancies in receptor binding may arise from differences in buffer systems or cell lines .
- Meta-Analysis : Cross-reference published IC/MIC values with structural analogs (e.g., 3-(trichloromethyl)-8-azabicyclo derivatives) to identify trends in substituent effects .
Q. How can advanced analytical techniques improve quantification in complex matrices?
- Methodology :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for sensitive detection (LOQ <1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) to assess stereochemical stability during biological assays .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize enantioselective methods to avoid racemic mixtures, which complicate pharmacological profiling .
- Biological Assays : Include positive controls (e.g., cocaine hydrochloride for neurological studies) to benchmark activity .
- Data Transparency : Report purity, storage history, and solvent systems to enhance cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
